2-(2,6-Dioxopiperidin-3-yl)phthalimidine

Description

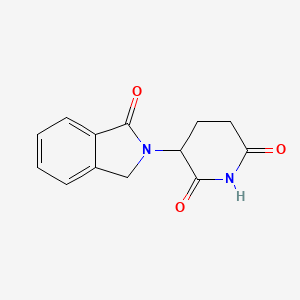

thalidomide analog; structure; RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENKGSGGXGQHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034323 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Em-12 is a white crystalline powder. (NTP, 1992) | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26581-81-7 | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

460 to 464 °F (NTP, 1992) | |

| Record name | EM-12 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of EM-12, a Thalidomide Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM-12, with the chemical name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, is a significant analogue of thalidomide (B1683933). It belongs to the class of immunomodulatory drugs (IMiDs), which are crucial in the treatment of various hematological malignancies. Structurally, EM-12 is a derivative of thalidomide where one of the carbonyl groups on the phthaloyl ring has been reduced to a methylene (B1212753) group. This modification results in increased metabolic stability and heightened biological activity compared to its parent compound, thalidomide.[1][2] Like other IMiDs, the primary mechanism of action of EM-12 involves its binding to the Cereblon (CRBN) protein, a component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN). This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of EM-12.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | EM-12, Phthalimidinoglutarimide | [1] |

| Molecular Formula | C13H12N2O3 | [3][4] |

| Molecular Weight | 244.25 g/mol | [4] |

| CAS Number | 26581-81-7 | [4] |

| Appearance | Solid, Off-white to gray | [3] |

| Solubility | Soluble in DMSO | [1] |

| Stability | More stable against hydrolysis than thalidomide | [5] |

| Chirality | Contains a chiral center and exists as (R) and (S) enantiomers, which can interconvert in vivo. | [2] |

Note: Specific quantitative data for melting point, pKa, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for EM-12 are not consistently reported in publicly accessible literature.

Synthesis

A general synthetic approach for 2-(2,6-dioxopiperidin-3-yl)isoindolin-1-ones, including EM-12, involves the condensation of a glutamine derivative with a 2-halomethylbenzoate followed by cyclization. A more specific one-pot reaction for generating the phthalimidine ring involves an addition, iminium rearrangement, and elimination pathway.[6]

A plausible synthetic route starting from 2-cyanobenzaldehyde (B126161) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride is outlined below. This method is adapted from procedures for similar isoindolinone derivatives.

Experimental Protocol: Synthesis of this compound (EM-12)

Materials:

-

2-Cyanobenzaldehyde

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 2-cyanobenzaldehyde (1.0 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent), and anhydrous sodium acetate (1.0 equivalent) is suspended in glacial acetic acid.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the acetic acid is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel, using a methanol/dichloromethane gradient (e.g., 1:20 v/v) to yield this compound as a solid.

This is a generalized protocol; specific reaction conditions may require optimization.

Mechanism of Action and Signaling Pathway

The biological effects of EM-12 are mediated through its interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By binding to CRBN, EM-12 acts as a "molecular glue," inducing a conformational change in the substrate-binding pocket of CRBN. This altered conformation creates a novel binding surface that selectively recruits neosubstrates, primarily the lymphoid transcription factors IKZF1 and IKZF3, to the CRL4^CRBN complex. Once recruited, these transcription factors are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are critical for the survival and proliferation of multiple myeloma cells, leads to the anti-cancer effects of EM-12.

Caption: EM-12 mediated degradation of IKZF1 and IKZF3 via the CRL4-CRBN E3 ubiquitin ligase complex.

Experimental Protocols

Cereblon Binding Assay

A common method to assess the binding of compounds to CRBN is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.

Principle:

This assay measures the displacement of a fluorescently labeled thalidomide tracer from a GST-tagged human CRBN protein by a test compound. The proximity of a Europium cryptate-labeled anti-GST antibody and the fluorescent tracer bound to CRBN results in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged human Cereblon (CRBN) protein

-

Thalidomide-Red fluorescent tracer

-

Anti-GST antibody labeled with Europium cryptate

-

Assay buffer

-

Test compound (EM-12)

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound (EM-12) in the assay buffer.

-

Dispense the test compound dilutions into the wells of the 384-well plate.

-

Add the GST-tagged human CRBN protein to each well.

-

Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red tracer to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Read the fluorescence at the appropriate wavelengths for the donor (Europium cryptate) and acceptor (Red tracer) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the IC₅₀ value for the test compound.

Caption: Principle of the HTRF competitive binding assay for Cereblon.

IKZF1/IKZF3 Degradation Assay (HiBiT Assay)

The Nano-Glo® HiBiT Lytic Detection System provides a quantitative method to measure intracellular protein degradation.

Principle:

Target proteins (IKZF1 or IKZF3) are endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT protein, which is added to the cell lysate, the HiBiT tag and LgBiT reconstitute to form a functional NanoLuc® luciferase, generating a bright luminescent signal. If the HiBiT-tagged protein is degraded upon treatment with a compound like EM-12, the amount of HiBiT peptide decreases, leading to a reduction in the luminescent signal.

Materials:

-

HEK293T cells stably expressing HiBiT-tagged IKZF1 or IKZF3

-

96-well white plates

-

Test compound (EM-12)

-

Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and luciferase substrate)

-

Luminometer

Procedure:

-

Seed the HEK293T cells stably expressing HiBiT-tagged IKZF1 or IKZF3 in 96-well white plates and culture overnight.

-

Treat the cells with various concentrations of EM-12 for a specified time (e.g., 24 hours).

-

Remove the culture medium and add the Nano-Glo® HiBiT Lytic Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of protein degradation relative to vehicle-treated control cells and determine the DC₅₀ (concentration for 50% degradation).[7]

References

- 1. EM-12 | TargetMol [targetmol.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a notable analog of thalidomide (B1683933), belongs to the class of immunomodulatory drugs (IMiDs). These molecules have garnered significant attention for their potent anti-neoplastic and immunomodulatory activities, particularly in the context of hematological malignancies. The core mechanism of action of this compound and related IMiDs does not involve conventional enzyme inhibition or receptor antagonism. Instead, these molecules function as "molecular glues," redirecting the machinery of the ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The primary molecular target of this compound is the Cereblon (CRBN) protein.[1][2][3] CRBN serves as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This complex, which also includes Damaged DNA Binding Protein 1 (DDB1) and Cullin 4A (CUL4A), is a key component of the cellular machinery responsible for tagging proteins with ubiquitin for subsequent degradation by the proteasome.[1][4]

The binding of this compound to CRBN induces a conformational change in the substrate-binding pocket of the E3 ligase complex.[5] This alteration in conformation leads to the recruitment of proteins that are not normally targeted by CRL4^CRBN^. These newly targeted proteins are referred to as "neosubstrates."[6]

Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[3][7] This targeted protein degradation is the central event that triggers the downstream therapeutic effects of the drug.

Figure 1: Overview of the core mechanism of action. This compound binds to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. This binding event induces the recruitment of neosubstrates, leading to their polyubiquitination and subsequent degradation by the proteasome.

Key Neosubstrates and Downstream Signaling

In the context of multiple myeloma and other B-cell malignancies, the most critical neosubstrates of the CRL4^CRBN^ complex modulated by IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1][3][7][8] These proteins are essential for the survival and proliferation of myeloma cells.

The degradation of IKZF1 and IKZF3 leads to a cascade of downstream events:

-

Downregulation of Interferon Regulatory Factor 4 (IRF4): IKZF1 and IKZF3 are transcriptional activators of IRF4.[9][10] Consequently, their degradation leads to a significant reduction in IRF4 levels.[9] IRF4 is a master regulator of plasma cell differentiation and a critical survival factor for multiple myeloma cells.

-

Downregulation of c-Myc: IRF4, in turn, is a key regulator of the oncogene c-Myc.[11] The reduction in IRF4 levels leads to the subsequent downregulation of c-Myc, a potent driver of cell proliferation.[7]

-

Increased Interleukin-2 (IL-2) Production: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the IL-2 gene.[3][8] Their degradation removes this repression, leading to increased production of IL-2, a cytokine that promotes T-cell proliferation and activation, thereby enhancing the anti-tumor immune response.

Figure 2: Downstream signaling cascade following IKZF1 and IKZF3 degradation. The degradation of these transcription factors leads to the downregulation of pro-survival proteins IRF4 and c-Myc in myeloma cells, and the upregulation of the immunostimulatory cytokine IL-2 in T-cells.

Quantitative Data

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Assay | Kd (μM) | IC50 (nM) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 | - |

| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - |

| Lenalidomide (B1683929) | Fluorescence Polarization | - | 268.6 |

| Pomalidomide (B1683931) | Fluorescence Polarization | - | 153.9 |

Data compiled from multiple sources.[12][13] Values can vary based on experimental conditions.

Table 2: In Vitro Cytotoxicity of Lenalidomide against Multiple Myeloma Cell Lines

| Cell Line | IC50 (μM) |

| MM.1S | ~1-5 |

| U266 | ~5-10 |

| RPMI-8226 | >10 (Resistant) |

| OPM-2 | ~1-5 |

IC50 values are approximate and can vary based on assay conditions and duration of exposure.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is designed to demonstrate the IMiD-dependent interaction between CRBN and its neosubstrates, such as IKZF1.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Anti-IKZF1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Figure 3: Experimental workflow for co-immunoprecipitation to detect the interaction between CRBN and a neosubstrate.

Procedure:

-

Culture MM.1S cells and treat with either a vehicle control (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 4 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-IKZF1 antibody to detect the co-precipitated neosubstrate.

Western Blot for IKZF1/IKZF3 Degradation

This protocol is used to quantify the reduction in IKZF1 and IKZF3 protein levels following treatment with an IMiD.

Materials:

-

Multiple myeloma cell line

-

This compound

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with varying concentrations of this compound for a set time course (e.g., 0, 2, 4, 8, 24 hours).

-

Prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a neosubstrate in a cell-free system to confirm direct enzymatic activity.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3/UBE2G1)

-

Recombinant CRL4^CRBN^ E3 ligase complex

-

Recombinant neosubstrate (e.g., IKZF3)

-

Ubiquitin and ATP

-

This compound

-

Reaction buffer

Procedure:

-

Combine the E1, E2, CRL4^CRBN^, neosubstrate, and ubiquitin in the reaction buffer.

-

Add ATP to initiate the reaction.

-

Include parallel reactions with and without this compound.

-

Incubate the reactions at 37°C for a specified time.

-

Stop the reactions by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blotting with an anti-IKZF3 antibody to visualize the appearance of higher molecular weight polyubiquitinated forms of the neosubstrate.[14]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the compound.[15][16][17][18]

Materials:

-

Multiple myeloma cell line

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Figure 4: Workflow for a typical MTT cell viability assay.

Procedure:

-

Seed cells at an appropriate density in a 96-well plate.

-

Treat the cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubate the plate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at approximately 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion

The mechanism of action of this compound represents a paradigm shift in drug development, moving beyond traditional occupancy-driven pharmacology to a novel modality of targeted protein degradation. By acting as a molecular glue between the E3 ubiquitin ligase receptor Cereblon and specific neosubstrates like IKZF1 and IKZF3, this class of compounds effectively eliminates key drivers of cancer cell survival and proliferation while simultaneously stimulating an anti-tumor immune response. A thorough understanding of this intricate mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of next-generation protein degraders for therapeutic intervention.

References

- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells (2014) | Jan Krönke | 1566 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]

- 9. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biopioneer.com.tw [biopioneer.com.tw]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12): Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dioxopiperidin-3-yl)phthalimidine, commonly known as EM-12, is a potent analogue of thalidomide (B1683933). Its history is intrinsically linked to the complex and evolving story of thalidomide, a drug that has transitioned from a notorious teratogen to a valuable therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to EM-12, with a focus on its chemical properties, biological activities, and the methodologies used to characterize it.

Discovery and Historical Context

The development of this compound is rooted in the extensive research that followed the thalidomide tragedy of the late 1950s and early 1960s. After thalidomide was identified as the cause of severe birth defects, scientific efforts were directed towards understanding its mechanisms of action and synthesizing analogues with improved therapeutic profiles and reduced toxicity.

EM-12 emerged from this research as a more stable and potent derivative of thalidomide. A key structural difference is the reduction of one of the carbonyl groups on the phthaloyl ring to a methylene (B1212753) group, forming a phthalimidine ring. This modification was intended to increase the molecule's stability and bioavailability.[1]

Pioneering work on the biological effects of EM-12 was conducted in the late 1980s by a team of researchers at the Freie Universität Berlin, including H.J. Merker, W. Heger, S. Klug, H.J. Schmahl, H. Nau, and D. Neubert. Their investigations, particularly using the non-human primate model Callithrix jacchus (the common marmoset), were instrumental in characterizing the teratogenic potential of EM-12 and its enantiomers.[2][3]

Chemical Structure and Properties

The core structure of this compound consists of a phthalimidine ring linked to a glutarimide (B196013) ring. Like thalidomide, it possesses a chiral center at the 3-position of the glutarimide ring, leading to the existence of (S)- and (R)-enantiomers.

Quantitative Data Summary

| Compound | Target | Assay Type | Value | Reference |

| Thalidomide | CRBN | Dissociation Constant (Kd) | ~250 nM | [4] |

| Lenalidomide (B1683929) | CRBN | Dissociation Constant (Kd) | ~178 nM | [4] |

| Pomalidomide | CRBN | Dissociation Constant (Kd) | ~157 nM | [4] |

| EM-12 Analogues | TNF-α Production | Inhibition Assay | Up to 48% inhibition at 30 µM | [5] |

Table 1: Quantitative Binding and Inhibition Data for Thalidomide Analogues

Experimental Protocols

Synthesis of this compound Analogues

A novel and efficient one-pot condensation approach has been developed for the synthesis of EM-12 analogues. This method involves the reaction of phthaldialdehyde with a substituted 3-aminoglutarimide derivative.[6]

General Procedure:

-

A mixture of phthaldialdehyde and the appropriate 3-aminoglutarimide derivative (1:1 molar ratio) is stirred in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen) at room temperature.

-

The reaction is monitored for completion (e.g., by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired this compound analogue.

In Vivo Teratogenicity Assessment in Callithrix jacchus

The common marmoset has been established as a sensitive non-human primate model for studying the teratogenic effects of thalidomide and its analogues.[2][3]

Experimental Protocol Outline:

-

Animal Model: Pregnant common marmosets (Callithrix jacchus).

-

Test Substance Administration: Racemic EM-12 or its individual enantiomers are administered orally.

-

Dosage: Doses as low as 30 micrograms/kg body weight have been shown to be effective in inducing skeletal abnormalities. A dose of 100 micrograms/kg body weight of the racemate induces an almost 100% effect.[3]

-

Treatment Period: The critical window for inducing teratogenic effects is during organogenesis.

-

Endpoint Assessment: Fetuses are examined for skeletal abnormalities, including amelia (absence of limbs), phocomelia (malformation of limbs), and radius aplasia.

Mechanism of Action: Cereblon Binding and Downstream Effects

The biological activities of thalidomide and its analogues, including EM-12, are primarily mediated through their binding to the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

The binding of an immunomodulatory drug (IMiD) like EM-12 to CRBN alters the substrate specificity of the CRL4CRBN complex. This "molecular glue" effect leads to the recruitment of neo-substrates, which are not normally targeted by this E3 ligase, for ubiquitination and subsequent degradation by the proteasome. Key neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of these compounds.

The teratogenic effects are also linked to CRBN binding, which leads to the degradation of other specific substrates, such as SALL4, a transcription factor crucial for limb development.

Conclusion

This compound (EM-12) represents a significant molecule in the history of thalidomide research. As a more potent and stable analogue, it has been instrumental in elucidating the teratogenic mechanisms of this class of compounds. While it has not been developed into a clinical therapeutic itself, the knowledge gained from studying EM-12 has undoubtedly contributed to the successful development of next-generation immunomodulatory drugs like lenalidomide and pomalidomide. Further research to quantify the binding affinity of EM-12 to Cereblon and to fully delineate its downstream effects would provide a more complete understanding of its biological activity and its place in the landscape of thalidomide analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Embryotoxic effects of thalidomide derivatives on the non-human primate Callithrix jacchus; 3. Teratogenic potency of the EM 12 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Embryotoxic effects of thalidomide derivatives in the non-human primate callithrix jacchus. IV. Teratogenicity of micrograms/kg doses of the EM12 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines and 3-substituted 2, 6-dioxopiperidines for TNF-α inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-3-yl)phthalimidine as a Cereblon (CRBN) Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dioxopiperidin-3-yl)phthalimidine, more commonly known as Pomalidomide, is a third-generation immunomodulatory drug (IMiD) with significant therapeutic applications, particularly in the treatment of multiple myeloma.[1][2] Its mechanism of action is centered on its high-affinity binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] Pomalidomide functions as a "molecular glue," inducing a conformational change in CRBN that alters its substrate specificity.[1][4] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrates" that are not the natural targets of the CRBN E3 ligase complex.[1][4] The primary therapeutic targets of this induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6][7] The degradation of these factors is a critical event that triggers downstream anti-proliferative, pro-apoptotic, and immunomodulatory effects.[1][5]

This technical guide provides a comprehensive overview of this compound's role as a CRBN ligand, detailing its mechanism of action, quantitative binding data, and key experimental protocols for its study.

Mechanism of Action

Pomalidomide's therapeutic effects are initiated by its binding to the thalidomide-binding domain (TBD) of CRBN.[8] This binding event creates a novel protein surface that promotes the recruitment of IKZF1 and IKZF3 to the CRL4^CRBN^ complex.[5][6] Once recruited, these transcription factors are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.[6][9]

The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, which are crucial for the survival of multiple myeloma cells.[1][10][11] This ultimately results in cell cycle arrest and apoptosis of the cancer cells.[1] Furthermore, the degradation of these transcription factors in T cells leads to immunomodulatory effects, including the enhancement of T-cell and Natural Killer (NK) cell activity.[1][12]

Quantitative Data

The binding affinity of Pomalidomide to CRBN and its efficacy in promoting the degradation of its neo-substrates have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Pomalidomide to Cereblon

| Parameter | Value | Assay Method | Reference |

| Kd | 156.60 nM | Competitive Titration | [13] |

| Kd | 264 ± 18 nM | Not Specified | [14] |

| Kd | 14.7 ± 1.9 µM | Isothermal Titration Calorimetry (ITC) with CRBN TBD | [8] |

| IC50 | 1.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [15] |

Note: The variability in binding affinity values can be attributed to the different assay methods and the specific CRBN construct used (full-length complex vs. thalidomide-binding domain alone).

Table 2: Pomalidomide-Induced Degradation of Neo-substrates

| Neo-substrate | Cell Line | IC50 for Degradation | Time Point | Reference |

| IKZF1 | MM1.S | Not Specified (Effective at 1 µM) | 3 hours | [6] |

| IKZF3 | MM1.S | Not Specified (Effective at 1 µM) | 3 hours | [6] |

| IKZF1 | Multiple Myeloma Cells | Dose-dependent | Not Specified | [6] |

| IKZF3 | Multiple Myeloma Cells | Dose-dependent | Not Specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the interaction between this compound and CRBN.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is designed to demonstrate the Pomalidomide-dependent interaction between CRBN and its neo-substrates (e.g., IKZF1).

Materials:

-

Multiple myeloma cell line (e.g., MM1.S, KMS-11)[16]

-

Pomalidomide

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., TBST)

-

Elution buffer (e.g., 2X Laemmli sample buffer)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-IKZF1, anti-CRBN

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Culture multiple myeloma cells to 70-80% confluency. Treat cells with the desired concentration of Pomalidomide (e.g., 1 µM) or DMSO for a specified time (e.g., 4 hours).[16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.[16]

-

Pre-clearing: Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube. Add Protein A/G magnetic beads and incubate for 1 hour at 4°C to reduce non-specific binding.[16]

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-CRBN antibody or normal IgG and incubate overnight at 4°C with gentle rotation.[16]

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[16]

-

Washing: Pellet the beads and wash them three times with wash buffer.[16]

-

Elution: Resuspend the beads in 2X Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the proteins.[16]

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IKZF1 and CRBN.[16]

In Vitro Ubiquitination Assay

This assay confirms that the Pomalidomide-induced ternary complex leads to the ubiquitination of the neo-substrate.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant CRL4^CRBN^ E3 ligase complex

-

Recombinant neo-substrate (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Pomalidomide

-

DMSO

-

Reaction buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Anti-neo-substrate antibody

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4^CRBN^ complex, and the neo-substrate.

-

Treatment: Add Pomalidomide or DMSO to the respective reaction tubes.[17]

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the neo-substrate. A ladder of higher molecular weight bands will indicate polyubiquitination.[17]

Western Blot for Protein Degradation

This is a standard method to quantify the Pomalidomide-induced degradation of target proteins.

Materials:

-

Multiple myeloma cell line

-

Pomalidomide

-

DMSO

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Treat cells with a dose-response of Pomalidomide or DMSO for various time points (e.g., 2, 4, 8, 16, 24 hours).[4][18] Include a co-treatment with a proteasome inhibitor as a control to confirm degradation is proteasome-dependent.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.[4][18]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4][18]

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins and a loading control.[4][18]

-

Signal Detection and Analysis: Visualize the bands using ECL and perform densitometry to quantify the protein levels, normalizing to the loading control.[4][18]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Pomalidomide-induced degradation of IKZF1/3 via the CRL4^CRBN^ E3 ligase pathway.

Caption: Experimental workflow for assessing Pomalidomide-induced protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beyondspringpharma.com [beyondspringpharma.com]

- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

In Vitro Stability and Hydrolysis of Pomalidomide (EM-12): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), an analogue of thalidomide, is a third-generation immunomodulatory drug (IMiD) with significant antineoplastic and immunomodulatory activities. It is approved for the treatment of multiple myeloma. Understanding the in vitro stability and hydrolysis of pomalidomide is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the in vitro stability of pomalidomide, its hydrolysis pathways, and the experimental protocols used for its assessment. While "EM-12" is a broader term that can refer to several compounds, this guide focuses on pomalidomide, a substance sometimes referred to by this designation in chemical databases.

In Vitro Stability of Pomalidomide

Pomalidomide is known to be susceptible to degradation under certain conditions, particularly hydrolysis. Forced degradation studies are instrumental in elucidating its stability profile.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Pomalidomide has been shown to be labile under acidic, alkaline, and oxidative stress conditions, while it is relatively stable under photolytic stress.

Summary of Pomalidomide Stability under Stress Conditions:

| Stress Condition | Observation |

| Acidic | Significant degradation observed. |

| Alkaline | Significant degradation observed. |

| Oxidative | Degradation observed. |

| Thermal | Degradation observed. |

| Photolytic | Relatively stable. |

Note: The extent of degradation is dependent on the specific conditions (e.g., concentration of acid/base, temperature, duration of exposure).

Stability in Plasma

The stability of pomalidomide in plasma is a critical parameter for pharmacokinetic studies. Pomalidomide has been shown to be stable in human plasma for up to 2 hours at room temperature. Pre-stabilization of plasma samples with 0.1% HCl can extend this stability to up to 8 hours.[1] The half-life of pomalidomide in human plasma has been reported to be approximately 7.5 to 9.5 hours in vivo.[2] In vitro studies have shown gradual degradation with an approximate half-life of 24 hours.[3]

Hydrolysis of Pomalidomide

Hydrolysis is a major degradation pathway for pomalidomide. The glutarimide (B196013) ring of the molecule is susceptible to hydrolytic cleavage.

Hydrolysis Products

Several hydrolysis products of pomalidomide have been identified. These are often designated as "POM Hydrolysis Impurity 1" and "POM Hydrolysis Impurity 2" in pharmaceutical impurity profiling. In metabolic studies, hydrolysis products are also observed. For instance, glutarimide ring hydrolysis accounts for approximately 25% of the clearance of pomalidomide in vivo.[4][5][6][7]

Identified Hydrolysis-Related Metabolites of Pomalidomide:

| Metabolite ID | Description |

| M10, M11 | Products of glutarimide ring hydrolysis. |

| M2 | Product of phthalimide (B116566) ring hydrolysis. |

These hydrolysis products have been found to be at least 26-fold less pharmacologically active than the parent pomalidomide molecule in vitro.[4][6][7]

Experimental Protocols

Accurate assessment of the in vitro stability and hydrolysis of pomalidomide relies on robust analytical methods and well-defined experimental protocols.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify pomalidomide from its degradation products.

Protocol Outline:

-

Chromatographic System: A standard HPLC system with a UV or PDA detector.

-

Column: A reverse-phase C18 column is commonly used (e.g., Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a 60:40 ratio of methanol (B129727) to phosphate (B84403) buffer.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 228 nm.[8]

-

Sample Preparation: Pomalidomide stock solutions are prepared in a suitable solvent (e.g., methanol). For stability studies, the drug is subjected to stress conditions (e.g., acid, base, heat, oxidation, light). Samples are then diluted with the mobile phase to an appropriate concentration before injection.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

LC-MS/MS Method for Bioanalysis

For the quantification of pomalidomide in biological matrices like plasma, a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is often employed.

Protocol Outline:

-

Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., Xterra, RP18, 5 µm, 50 x 4.6 mm).[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

-

Sample Preparation (Plasma):

-

Protein precipitation is a common method. Acetonitrile is added to the plasma sample to precipitate proteins.

-

Alternatively, liquid-liquid extraction can be used.

-

An internal standard (e.g., a stable isotope-labeled pomalidomide-D5) is added to the plasma sample before extraction to ensure accuracy.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pomalidomide and the internal standard.

-

-

Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mechanism of Action and Signaling Pathway

Pomalidomide exerts its therapeutic effects through a unique mechanism of action that involves the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).

dot

Caption: Pomalidomide's mechanism of action.

Pomalidomide binds to CRBN, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][] The degradation of these factors results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of multiple myeloma cells, ultimately leading to apoptosis.[12][14] Additionally, pomalidomide exhibits immunomodulatory effects by enhancing T-cell co-stimulation and the production of interleukin-2 (B1167480) (IL-2).[4][12]

Conclusion

This technical guide provides an overview of the in vitro stability and hydrolysis of pomalidomide. The molecule is susceptible to degradation, particularly through hydrolysis of its glutarimide ring, under acidic and alkaline conditions. Understanding these degradation pathways is essential for the development of stable formulations and accurate analytical methods. The provided experimental protocols for HPLC and LC-MS/MS serve as a foundation for researchers to conduct their own stability and bioanalytical studies. Furthermore, the elucidation of its mechanism of action through the CRBN-mediated degradation of key transcription factors provides a basis for the rational design of new therapies.

References

- 1. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 14. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Teratogenic Profile of Thalidomide Analogue EM-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the teratogenic effects of EM-12, a potent analogue of thalidomide (B1683933). Drawing upon a systematic review of preclinical research, this document details the dose-dependent teratogenicity of EM-12 in various animal models, including rabbits, rats, and non-human primates. We present key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal teratogenicity studies are outlined to facilitate reproducibility and further investigation. Furthermore, this guide elucidates the primary molecular mechanism of EM-12-induced teratogenesis, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent degradation of key developmental transcription factors. Signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the complex biological processes involved. This document serves as a critical resource for researchers and professionals in the fields of toxicology, drug development, and developmental biology engaged in the study of thalidomide analogues and their potential developmental toxicities.

Introduction

EM-12, a structural analogue of thalidomide, has demonstrated significant biological activity, but like its parent compound, it carries a substantial risk of inducing severe birth defects. Understanding the precise nature and mechanisms of EM-12's teratogenicity is paramount for the safe development of related compounds and for advancing our knowledge of developmental biology. This guide synthesizes the available scientific literature to provide an in-depth technical overview of the teratogenic effects of EM-12.

Quantitative Teratogenic Effects of EM-12

The teratogenic potential of EM-12 has been evaluated in several animal species, revealing significant variability in susceptibility and the manifestation of developmental abnormalities. The following tables summarize the key quantitative findings from these studies.

Table 1: Teratogenic Effects of EM-12 in Non-Human Primates (Callithrix jacchus)

| Enantiomer | Daily Dose | Observation Period | Key Findings | Incidence of Malformations | Reference |

| Racemic EM-12 | 30 µg/kg | Gestation | Smallest effective dose to induce severe skeletal abnormalities. | - | [1] |

| Racemic EM-12 | 10 µg/kg | Gestation | No-Observed-Adverse-Effect-Level (NOAEL). | 0% | [1] |

| S(-)-EM-12 | 100 µg/kg | Gestation | Induced typical severe limb abnormalities (amelia, phocomelia, radius aplasia). | Nearly 100% of exposed fetuses had skeletal defects. | [1] |

| R(+)-EM-12 | 100 µg/kg | Gestation | Only few and minor skeletal defects observed. | Low | [1] |

Table 2: Teratogenic Effects of EM-12 in Rats (under specific conditions)

| Strain | Dose | Route of Administration | Condition | Key Findings | Incidence of Malformations | Reference |

| Not Specified | 150 mg/kg | Intraperitoneal | Low-zinc diet (1 ppm) | Induced typical thalidomide malformations. | 57.5% |

Table 3: Comparative Teratogenicity of EM-12 in Various Species

| Species | Route of Administration | Key Findings | Reference |

| Rabbits | Not Specified | EM-12 is teratogenic.[2] | [2] |

| Rats | Oral & Intravenous | Generally resistant to EM-12 induced malformations under normal dietary conditions.[3] | [3] |

| Monkeys (Macaca) | Not Specified | EM-12 is teratogenic.[2] | [2] |

| Monkeys (Callithrix jacchus) | Oral | Highly sensitive to the teratogenic effects of EM-12.[1][4] | [1][4] |

Experimental Protocols

This section outlines the methodologies employed in key studies to assess the teratogenic effects of EM-12.

Teratogenicity Study in Non-Human Primates (Callithrix jacchus)

-

Animal Model: Pregnant common marmosets (Callithrix jacchus).

-

Test Substance: Racemic EM-12, S(-)-EM-12, and R(+)-EM-12.

-

Dosage and Administration: The test substance was administered orally on a daily basis during the period of organogenesis. Doses ranged from 10 µg/kg to 100 µg/kg body weight.[1]

-

Observation Parameters:

-

Maternal health was monitored throughout the pregnancy.

-

Following parturition or Cesarean section, fetuses were examined for external, visceral, and skeletal malformations.

-

Skeletal abnormalities were a primary endpoint, with a focus on limb development (e.g., amelia, phocomelia, and radius aplasia).[1]

-

-

Data Analysis: The incidence and severity of malformations were recorded and compared between different dose groups and enantiomers. The no-observed-adverse-effect-level (NOAEL) was determined.[1]

Teratogenicity Study in Rats

-

Animal Model: Pregnant rats.

-

Test Substance: EM-12.

-

Dietary Condition: A low-zinc diet (1 ppm zinc) was provided to the maternal animals from day 0 to day 14 of gestation.

-

Dosage and Administration: A single intraperitoneal dose of 150 mg/kg of EM-12 was administered.

-

Observation Parameters:

-

Fetuses were collected and examined for "typical" thalidomide-like malformations, including limb and rib abnormalities.

-

-

Data Analysis: The incidence of malformations in the treated group was calculated.

General In Vivo Teratogenicity Assessment Workflow

The following diagram illustrates a generalized workflow for conducting in vivo teratogenicity studies, based on OECD guidelines.[5][6]

Caption: Generalized workflow for in vivo teratogenicity studies.

Molecular Mechanism of EM-12 Teratogenicity

The teratogenic effects of EM-12 are primarily mediated through its interaction with the protein Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).

The Role of Cereblon (CRBN)

EM-12 binds to CRBN, altering the substrate specificity of the CRL4-CRBN complex. This binding event induces the recruitment of "neosubstrates" to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

Degradation of SALL4

A critical neosubstrate in the context of EM-12-induced teratogenicity is the transcription factor Sal-like protein 4 (SALL4). SALL4 is a crucial regulator of limb development. The degradation of SALL4 disrupts normal limb bud formation, leading to the characteristic limb malformations observed with thalidomide and its analogues.[7][8] The degradation of SALL4 is a dose-dependent process that is reliant on both CRBN and a functional proteasome.[9]

The following diagram illustrates the signaling pathway of EM-12-mediated SALL4 degradation.

References

- 1. Embryotoxic effects of thalidomide derivatives in the non-human primate callithrix jacchus. IV. Teratogenicity of micrograms/kg doses of the EM12 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The teratogenic activity of a thalidomide analogue, EM 12 in rabbits, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the TNF-alpha Inhibition Pathway of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of Tumor Necrosis Factor-alpha (TNF-α) by 2-(2,6-dioxopiperidin-3-yl)phthalimidine (a derivative of thalidomide) and its analogs, collectively known as Immunomodulatory Drugs (IMiDs). This document details the core signaling pathways, presents quantitative data on drug-target interactions, and provides detailed protocols for key experimental assays.

Core Mechanism of Action: Cereblon-Mediated Degradation

The primary molecular target of thalidomide (B1683933) and its analogs is the protein Cereblon (CRBN).[1][2] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][4][5] The binding of IMiDs to CRBN allosterically modulates the E3 ligase complex, altering its substrate specificity.[1] This leads to the recruitment of "neosubstrates," which are not the natural targets of CRBN, for ubiquitination and subsequent degradation by the proteasome.[5][6]

Key neosubstrates in the context of immunomodulation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5][7] The degradation of Ikaros and Aiolos in immune cells leads to a cascade of downstream effects, including the modulation of cytokine production, which is central to the therapeutic effects of IMiDs in various diseases, including multiple myeloma.[3][8]

The TNF-α Inhibition Pathway

The inhibition of TNF-α by thalidomide and its derivatives is a key aspect of their anti-inflammatory and immunomodulatory properties.[9][10][11] This inhibition occurs through multiple mechanisms, with the primary and most well-established being the post-transcriptional regulation of TNF-α mRNA.

Enhanced TNF-α mRNA Degradation

Thalidomide and its analogs increase the degradation rate of TNF-α mRNA.[1] This leads to a shorter half-life of the TNF-α transcript, resulting in reduced protein synthesis and secretion. This mechanism of action is notable for its selectivity for TNF-α over other cytokines.

Modulation of Upstream Signaling Pathways

IMiDs can also influence signaling pathways that regulate TNF-α transcription. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates a signaling cascade involving MyD88 and ultimately leads to the activation of the transcription factor NF-κB, a key regulator of TNF-α gene expression.[12][13][14][15][16] Cereblon itself has been shown to negatively regulate TLR4 signaling.[15] By binding to CRBN, IMiDs can further modulate these upstream inflammatory signals.

Quantitative Data

The efficacy of IMiDs is closely related to their binding affinity for CRBN and their potency in inhibiting TNF-α production.

Binding Affinities of IMiDs to Cereblon

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein, with a lower Kd indicating a stronger affinity.

| Compound | Dissociation Constant (Kd) | Notes |

| Thalidomide | ~250 nM[17] | |

| Lenalidomide (B1683929) | ~178 nM[17] | Binds more strongly than thalidomide. |

| Pomalidomide | ~157 nM[17] | Binds more strongly than thalidomide and lenalidomide. |

| Iberdomide | Higher affinity than lenalidomide and pomalidomide[5] | A newer generation CELMoD (Cereblon E3 Ligase Modulatory Drug). |

Inhibition of TNF-α Production

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process.

| Compound | IC50 for TNF-α Inhibition | Cell Type / Condition |

| Thalidomide | 5-10 µg/ml[18] | Pokeweed mitogen-stimulated lamina propria mononuclear cells. |

| Lenalidomide | More potent than thalidomide | LPS-activated peripheral blood mononuclear cells.[19] |

| Pomalidomide | More potent than thalidomide | LPS-activated peripheral blood mononuclear cells. |

| Amino-substituted Thalidomide Analogs | Potent inhibitors of TNF-α release[9] | LPS-stimulated human peripheral blood mononuclear cells. |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the TNF-α inhibition pathway of IMiDs.

Protocol for TNF-α ELISA

This protocol outlines the steps for a sandwich ELISA to quantify the amount of TNF-α in cell culture supernatants following treatment with IMiDs.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for human TNF-α at a concentration of 1-4 µg/mL in coating buffer overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT).

-

Sample and Standard Incubation: Wash the plate three times. Add 100 µL of standards (recombinant human TNF-α) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate three times. Add 100 µL of a biotinylated detection antibody specific for human TNF-α to each well. Incubate for 1 hour at RT.

-

Enzyme Conjugate: Wash the plate three times. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at RT in the dark.

-

Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at RT, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.

Protocol for Competitive Binding Assay to CRBN

This protocol describes a competitive binding assay to determine the affinity of a test compound (unlabeled IMiD analog) for CRBN by measuring its ability to displace a known fluorescently labeled ligand.

Methodology:

-

Reagent Preparation: Prepare a stock solution of purified recombinant CRBN protein, a fluorescently labeled thalidomide analog (tracer), and the unlabeled test compound.

-

Assay Setup: In a low-volume microplate, add a fixed concentration of the CRBN protein and the fluorescent tracer to each well.

-

Competition: Add a serial dilution of the unlabeled test compound to the wells. Include control wells with no test compound (maximum signal) and wells with a high concentration of a known binder or no CRBN (background).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Signal Detection: Measure the fluorescence signal using an appropriate plate reader. The signal will decrease as the fluorescent tracer is displaced by the test compound.

-

Data Analysis: Plot the measured signal as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Protocol for Luciferase Reporter Assay for TNF-α mRNA Stability

This protocol uses a luciferase reporter gene to assess the stability of TNF-α mRNA in response to treatment with IMiDs.

Methodology:

-

Plasmid Construction: Clone the 3'-untranslated region (3'-UTR) of human TNF-α mRNA downstream of a luciferase reporter gene in an expression vector.

-

Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with the reporter plasmid. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) can be used for normalization.

-

Treatment: After 24-48 hours, treat the cells with a transcription inhibitor, such as Actinomycin D, to halt the synthesis of new mRNA. Immediately after, treat the cells with the IMiD of interest or a vehicle control.

-

Time-Course Harvest: Harvest the cells at various time points after treatment (e.g., 0, 30, 60, 90, and 120 minutes).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and the appropriate luciferase substrate.

-

Data Analysis: Normalize the luciferase activity at each time point to the activity at time zero. Plot the natural logarithm of the normalized luciferase activity against time. The slope of the resulting linear regression is proportional to the decay rate of the mRNA. The mRNA half-life can then be calculated. A shorter half-life in the IMiD-treated cells compared to the control indicates enhanced mRNA degradation.[20]

Conclusion

The inhibition of TNF-α by this compound and its analogs is a complex process centered around the binding of these molecules to Cereblon. This interaction triggers a cascade of events leading to the degradation of specific transcription factors and the enhanced decay of TNF-α mRNA. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate this important therapeutic pathway and to develop novel modulators with improved efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]

- 9. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. youtube.com [youtube.com]

- 18. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (Pomalidomide) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction